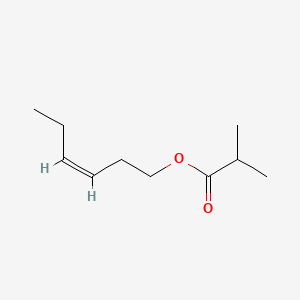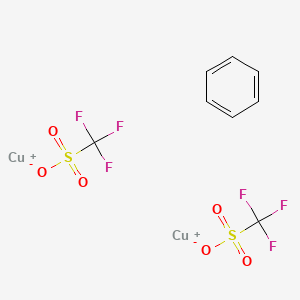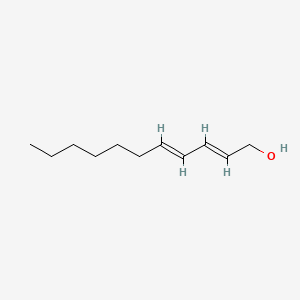![molecular formula C11H16ClN5 B7823806 2-[(4-AMINOPHENYL)AZO]-1,3-DIMETHYL-1H-IMIDAZOLIUM CHLORIDE](/img/structure/B7823806.png)
2-[(4-AMINOPHENYL)AZO]-1,3-DIMETHYL-1H-IMIDAZOLIUM CHLORIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride is an organic compound with the molecular formula C11H14ClN5 and a molecular weight of 251.72 g/mol . . This compound is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride typically involves a diazo-coupling reaction. This process starts with the diazotization of 4-aminophenylamine, followed by coupling with 1,3-dimethylimidazole. The reaction is carried out under acidic conditions, often using hydrochloric acid as the catalyst .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale diazo-coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reactant concentrations. The final product is purified through crystallization or other separation techniques to ensure it meets the required specifications for research and industrial applications .
化学反応の分析
Types of Reactions
2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the azo group into amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Products vary based on the oxidizing agent but may include nitro derivatives.
Reduction: Amines are the primary products.
Substitution: The products depend on the nucleophile used, resulting in various substituted imidazolium compounds.
科学的研究の応用
2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride has a wide range of applications in scientific research:
Biology: Employed as a fluorescent dye in biological assays to study cellular processes and interactions.
Medicine: Investigated for its potential therapeutic applications, including anticancer properties.
Industry: Utilized in the production of ionic liquids, which have unique properties such as low melting points, high thermal stability, and excellent solvating capabilities.
作用機序
The mechanism of action of 2-[(4-aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can bind to proteins and DNA, affecting their function and activity.
Pathways Involved: The compound’s redox activity plays a significant role in its mechanism of action.
類似化合物との比較
Similar Compounds
1,3-Dimethylimidazolium chloride: A precursor for N-heterocyclic carbenes, similar to 2-[(4-aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride.
4-(Thiazol-2-yl-azo)-2,4-dihydro-3H-pyrazol-3-one: Another azo compound with similar diazo-coupling reactions.
Uniqueness
This compound stands out due to its specific combination of an azo group and an imidazolium ring. This structure imparts unique properties such as high solubility in water and organic solvents, making it versatile for various applications in research and industry.
特性
IUPAC Name |
4-[(1,3-dimethyl-1,2-dihydroimidazol-1-ium-2-yl)diazenyl]aniline;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5.ClH/c1-15-7-8-16(2)11(15)14-13-10-5-3-9(12)4-6-10;/h3-8,11H,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHIXHZUQXUYPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+]1C=CN(C1N=NC2=CC=C(C=C2)N)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-[4-Cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylic acid monohydrochloride](/img/structure/B7823791.png)


